molecular formula C10H8ClNO B3058360 5-(Chloromethyl)-2-phenyl-1,3-oxazole CAS No. 89102-78-3

5-(Chloromethyl)-2-phenyl-1,3-oxazole

Cat. No.: B3058360
CAS No.: 89102-78-3
M. Wt: 193.63 g/mol
InChI Key: CDMTXVZVZBKYIC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of oxazole-2-carboxylic acids or oxazole-2-aldehydes.

    Reduction: Formation of dihydro-oxazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The oxazole ring may also interact with biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methoxy-benzaldehyde
  • 5-(Chloromethyl)-2-hydroxyl-benzaldehyde
  • 2-Chloro-5-(chloromethyl)pyridine

Comparison

5-(Chloromethyl)-2-phenyl-1,3-oxazole is unique due to its specific structural features, such as the presence of both a chloromethyl group and a phenyl-substituted oxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 5-(Chloromethyl)-2-methoxy-benzaldehyde and 5-(Chloromethyl)-2-hydroxyl-benzaldehyde are primarily used in polymer chemistry, this compound finds broader applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(chloromethyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMTXVZVZBKYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567160
Record name 5-(Chloromethyl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89102-78-3
Record name 5-(Chloromethyl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2-phenyl-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of chloracetyl chloride (freshly distilled, 1.59 ml, 20 mmol) in ether (10 ml) was added dropwise to a cooled (0° C.) solution of diazomethane in ether (40 mmol, ex 10.8 g Diazald) and stirred until nitrogen had ceased (ca. 10-15 mins). The solvent was blown off using nitrogen and the residual oil containing the diazoketone used without further purification. The 1-chloro-3-diazo propanone was taken up in dichloromethane (50 ml) and added dropwise to a solution of boron trifluoride etherate (4.9 ml, 40 mmol) and benzonitrile (10.2 ml, 100 mmol) in dichloromethane (150 ml) and stirred until nitrogen evolution had ceased. The mixture was then poured onto 20% aqueous sodium hydroxide solution (300 ml), the organic layer separated, washed with brine and dried (MgSO4). Solvent removal then distillation at reduced pressure gave an oil which was further purified by column chromatography (CH2Cl2 as eluant, 20 g silica) to give the title compound (870 mgs, 4.50 mmol, 22%); Vmax (film), 3060, 2960, 1665, 1610, 1550, 1545, 1480, 1450, 1355, 1280, 1125, 1040, 1020, 990, 900, 875, 840, 780, 700 cm-1 ; δH (CDCl3) 4.60 (2H, s, CH2 --Cl), 7.10 (1H, s, CH-4), 7.40 (3H, m, Ph), 7.90 (2H, m, Ph).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
reactant
Reaction Step One
[Compound]
Name
diazoketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Quantity
10.2 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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